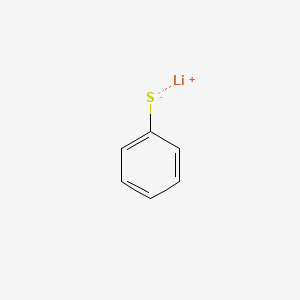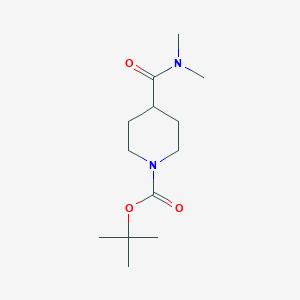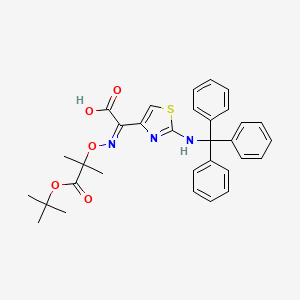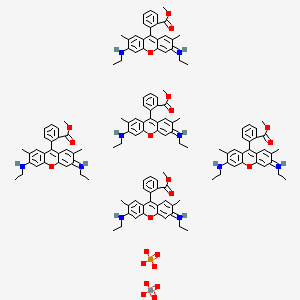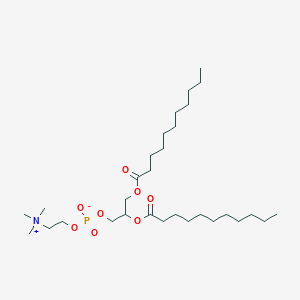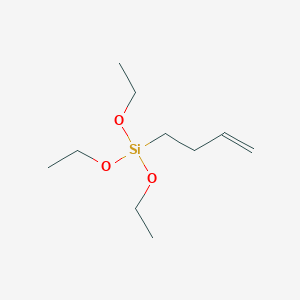
3-Butenyltriethoxysilane
概要
説明
3-Butenyltriethoxysilane (3-BTES) is a silane compound that has been used in various scientific research applications. It is a colorless liquid with a boiling point of about 78°C and a melting point of -60°C. It is a versatile compound that can be used in a variety of applications due to its unique properties.
科学的研究の応用
Synthesis and Thermodynamic Analysis
3-Butenyltriethoxysilane and its variants are used in the synthesis of novel silane coupling agents, which can function as both a coupling agent and an initiator. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane has been synthesized and characterized, demonstrating properties beneficial in the modification of nano-TiO2 and initiating polymerization. The thermal stability and decomposition kinetics of these compounds have been studied, emphasizing their potential in various industrial applications (Ma et al., 2016).
Surface Modification and Adhesion
This compound is vital in modifying surfaces to enhance adhesion between various materials. For example, 3-aminopropyltriethoxysilane (APTES), a related compound, is used for promoting adhesion between silica substrates and organic or metallic materials. This has applications in areas like advanced composites and biomolecular lab-on-a-chip. The optimization of APTES film formation on silica has been extensively studied to achieve consistently aminated surfaces (Howarter & Youngblood, 2006).
Coating Film Properties
Alkoxylsilanes, including variants of 3-butenyltriethoxysilane, have been synthesized for use in coating films. These films exhibit increased thickness and improved hardness, as well as water repellent properties. The effectiveness of these groups, such as the adamantyl group in 4-(1-Adamantyl)-3-butenyltriethoxysilane, has been demonstrated in enhancing these properties (Tsuge & Ono, 2007).
Elastomer Enhancement
Nonterminal unsaturated silane coupling agents, like 3-butenyltriethoxysilane derivatives, significantly improve the mechanical and electrical properties of mineral-filled ethylene–propylene elastomers. Such silanes, through hydrosilylation syntheses, lead to improvements in vulcanizates based on peroxide-cured ethylene–propylene elastomers, making them relevant in the rubber and automotive industries (Vondracek, Capka, & Schätz, 1979).
Polymerization Initiator
Some derivatives of 3-butenyltriethoxysilane act as initiators for polymerization. For instance, (3-(tert-butylperoxy)propyl) trimethoxysilane (TBPT), a modified form, is used to initiate the polymerization of acrylonitrile, forming polyacrylonitrile. This highlights its role in creating new materials with specific properties (Wang et al., 2017).
作用機序
Target of Action
3-Butenyltriethoxysilane is primarily used as a chemical intermediate . It is a type of organoethoxysilane , which are compounds that contain a silicon atom bonded to an ethoxy group and a hydrocarbon group. These compounds are often used in the production of silicones, a diverse family of synthetic polymers with a wide range of industrial applications.
Mode of Action
The mode of action of 3-Butenyltriethoxysilane is largely based on its chemical structure. As an organoethoxysilane, it can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds . This process is fundamental to the formation of silicone polymers. The presence of the 3-butenyl group in 3-Butenyltriethoxysilane may also influence its reactivity and the properties of the resulting polymers.
Action Environment
The action of 3-Butenyltriethoxysilane can be influenced by various environmental factors. For example, the hydrolysis and condensation reactions it undergoes are dependent on conditions such as temperature and pH . Additionally, the presence of moisture can accelerate the hydrolysis reaction .
特性
IUPAC Name |
but-3-enyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRKMGMNFOSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC=C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451746 | |
| Record name | 3-BUTENYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenyltriethoxysilane | |
CAS RN |
57813-67-9 | |
| Record name | 3-Butenyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57813-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BUTENYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of an adamantyl group influence the properties of the coating film derived from 4-(1-Adamantyl)-3-Butenyltriethoxysilane?
A1: The study demonstrates that the presence of the bulky adamantyl group in 4-(1-Adamantyl)-3-Butenyltriethoxysilane significantly impacts the resulting coating film's properties []. The researchers observed a notable increase in film thickness compared to coatings derived from alkoxysilanes lacking this group. This suggests that the adamantyl group influences the packing and crosslinking density during film formation. Additionally, the adamantyl group contributes to enhanced hardness, indicating improved mechanical properties of the coating. While the adamantyl group doesn't dramatically alter the water repellent nature compared to a methyl group, it still yields a coating with notable hydrophobicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

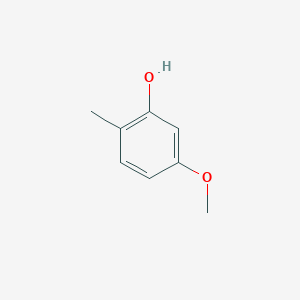

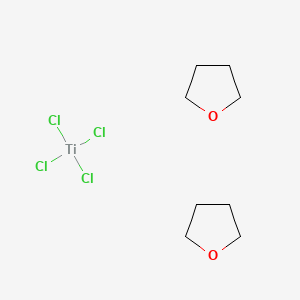

![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)
